molecular formula C8H9NO4S B1595310 1-(Methanesulfonylmethyl)-4-nitrobenzene CAS No. 61081-34-3

1-(Methanesulfonylmethyl)-4-nitrobenzene

Cat. No.: B1595310
CAS No.: 61081-34-3
M. Wt: 215.23 g/mol
InChI Key: XJQWZUJNHLGBQG-UHFFFAOYSA-N
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Description

1-(Methanesulfonylmethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) at the 4-position and a methanesulfonylmethyl group (-CH2-SO2-CH3) at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methanesulfonylmethyl)-4-nitrobenzene can be synthesized through several methods:

  • Nitration of 1-(Methanesulfonylmethyl)benzene: This involves the nitration of 1-(methanesulfonylmethyl)benzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at controlled temperatures.

  • Direct Sulfonation and Subsequent Nitration: Another approach involves the sulfonation of benzene to form benzenesulfonic acid, followed by methylation to introduce the methanesulfonylmethyl group, and then nitration.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfonylmethyl)-4-nitrobenzene undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso (-NO) or nitrate (-NO3) derivatives.

  • Reduction: The nitro group can be reduced to form aniline derivatives.

  • Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as halogenation or Friedel-Crafts acylation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution Reactions: Reagents like chlorine (Cl2) or acyl chlorides (RCOCl) are used, often with aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Aniline derivatives.

  • Substitution Products: Halogenated or acylated derivatives.

Scientific Research Applications

1-(Methanesulfonylmethyl)-4-nitrobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(methanesulfonylmethyl)-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can interact with enzymes and receptors, influencing biological processes.

  • Pathways: The compound may modulate signaling pathways related to inflammation and pain, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

1-(Methanesulfonylmethyl)-4-nitrobenzene is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other nitrobenzene derivatives, such as 2-nitrobenzene and 3-nitrobenzene.

  • Uniqueness: The presence of the methanesulfonylmethyl group at the 1-position distinguishes it from other nitrobenzene derivatives, providing unique chemical and biological properties.

Properties

IUPAC Name

1-(methylsulfonylmethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQWZUJNHLGBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976573
Record name 1-[(Methanesulfonyl)methyl]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61081-34-3
Record name 61081-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Methanesulfonyl)methyl]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-nitrobenzyl bromide (10.02 g, 46.4 mmol) in dimethylformamide (25 mL) was added sodium methanesulfinate (7.10 g, 69.6 mmol). The reaction mixture was stirred at 65° C. for 1 hour. The reaction mixture was cooled to room temperature, diluted with water, stirred for 10 minutes and filtered to give the title compound (9.27 g, 93%).
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a mixture of 4-nitrobenzyl chloride (1 g, 5.8 mmol) and TBAI (0.11 g, 0.29 mmol) in EtOH (12 mL) was added NaOSOCH3 (0.77 g, 6.38 mmol). After heating at reflux for 2 h, the mixture was cooled to room temperature, and the precipitates were collected by filtration to give 1-(methylsulfonylmethyl)-4-nitrobenzene (1.5 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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